molecular formula C11H8N4S2 B2930953 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 127118-65-4

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2930953
CAS No.: 127118-65-4
M. Wt: 260.33
InChI Key: YCDJPLGSMCQRMT-UHFFFAOYSA-N
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Description

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of cyanoselenoacetamide with arylidenemalononitriles in the presence of bases at room temperature. This reaction leads to the formation of the desired thiopyran derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of both a thiopyran ring and a thienyl group, which confer distinct electronic and steric properties

Properties

IUPAC Name

2,6-diamino-4-thiophen-2-yl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S2/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDJPLGSMCQRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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